Fenoprofen Sodium Salt Dihydrate Fenoprofen Sodium Salt Dihydrate
Brand Name: Vulcanchem
CAS No.: 66424-46-2
VCID: VC0126039
InChI:
SMILES:
Molecular Formula: C₁₅H₁₃NaO₃·2H₂O
Molecular Weight: 264.25

Fenoprofen Sodium Salt Dihydrate

CAS No.: 66424-46-2

Cat. No.: VC0126039

Molecular Formula: C₁₅H₁₃NaO₃·2H₂O

Molecular Weight: 264.25

* For research use only. Not for human or veterinary use.

Fenoprofen Sodium Salt Dihydrate - 66424-46-2

Specification

CAS No. 66424-46-2
Molecular Formula C₁₅H₁₃NaO₃·2H₂O
Molecular Weight 264.25

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Fenoprofen Sodium Salt Dihydrate has the molecular formula C₁₅H₁₃O₃·Na·2H₂O, with a molecular weight of 300.28 g/mol . It consists of:

  • Fenoprofen base: A propionic acid derivative (C₁₅H₁₄O₃).

  • Sodium ion (Na⁺): Acts as a counterion to balance the carboxylate group.

  • Two molecules of water: Hydrate components stabilizing the crystal structure .

Key Identifiers

PropertyValue/DescriptionSource
CAS Number66424-46-2 (dihydrate)
Anhydrous Sodium Salt29679-58-1
PubChem CID159355725

Structural Features

The compound’s structure includes:

  • Phenoxy group: A benzene ring substituted with a methoxy group at the meta position.

  • Propanoate backbone: A branched chain with a carboxylic acid group deprotonated to form the sodium carboxylate .

  • Hydration sites: Two water molecules coordinated within the crystal lattice .

Synthesis and Production

Key Challenges

  • Purification: Ensuring >95% purity requires HPLC validation .

  • Hydration control: Maintaining the dihydrate form under specific storage conditions (e.g., +4°C) .

Pharmacological Mechanisms

Anti-Inflammatory Action

Fenoprofen Sodium Salt Dihydrate inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. This action:

  • Reduces inflammation: Alleviates swelling and pain in conditions like arthritis.

  • Blocks fever: Antipyretic effects via central nervous system modulation .

COX Inhibition Profile

COX IsoformInhibition PotencyClinical Relevance
COX-1ModerateGastrointestinal toxicity
COX-2HigherAnti-inflammatory efficacy

Allosteric Modulation

Recent studies reveal fenoprofen’s role as a positive allosteric modulator (PAM) at melanocortin receptors (MC3/4/5), enhancing α-melanocyte-stimulating hormone (α-MSH) signaling. This mechanism may contribute to immunomodulatory effects in autoimmune diseases like arthritis .

Clinical Applications and Efficacy

Pain Management

Fenoprofen is primarily used for mild to moderate pain and inflammatory conditions:

  • Postoperative pain: A single 200 mg dose provides ≥50% pain relief within 4–6 hours (NNT = 2.3 vs. placebo) .

  • Arthritis: Reduces joint swelling, stiffness, and pain intensity in osteoarthritis and rheumatoid arthritis .

Dose-Response Data

Dose (mg)Efficacy (≥50% Pain Relief)Adverse Events
12.5MinimalRare
50ModerateMild GI upset
200Optimal (57% efficacy)Similar to placebo
300Comparable to ibuprofenIncreased risk

Research Findings and Innovations

Preclinical Studies

  • Arthritis Models: Fenoprofen reduced disease incidence to 60% in murine collagen-induced arthritis, dependent on MC3 receptor activity .

  • Mechanistic Insights: Enhanced α-MSH signaling via MC3 receptors may synergize with anti-inflammatory effects .

Comparative Efficacy

ParameterFenoprofen 200 mgIbuprofen 400 mgMorphine 8 mg
Peak Pain Relief57%~55%40%
Onset Time (min)30–6020–3015–30
Half-Life (h)~3~2~2–3

Limitations

  • Dose Limitations: Max daily dose of 3–3.2 g (base equivalent) due to toxicity risks .

  • Formulation Challenges: Sodium salt’s hygroscopic nature requires specialized storage .

Regulatory and Industrial Considerations

Quality Control Standards

  • Purity: >95% HPLC purity for pharmaceutical-grade material .

  • Stability: Degrades at temperatures >4°C, necessitating refrigerated storage .

Environmental Impact

  • Green Chemistry: Synthesis methods prioritizing low-toxicity reagents (e.g., phase-transfer catalysts in CN1709851A) .

  • Waste Management: Disposal of sodium-rich byproducts requires adherence to hazardous waste protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator